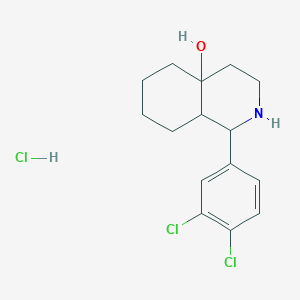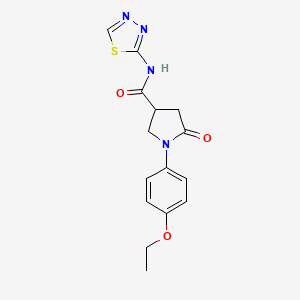![molecular formula C13H16Cl2N2O2 B5345497 N-(2,3-dichlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5345497.png)
N-(2,3-dichlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea, commonly known as DCFU, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DCFU is a member of the urea family of compounds and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of DCFU is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, DCFU has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses. By inhibiting this enzyme, DCFU may be able to slow down the progression of certain diseases such as Alzheimer's disease.
Biochemical and physiological effects:
DCFU has been shown to have a number of biochemical and physiological effects in the body. In addition to its inhibitory effects on acetylcholinesterase, DCFU has also been shown to have antioxidant properties and may be able to protect cells from damage caused by free radicals. Additionally, DCFU has been shown to have anti-inflammatory properties and may be able to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
DCFU has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, DCFU has been extensively studied and its properties are well understood, making it a reliable compound for use in experiments. However, there are also some limitations to the use of DCFU in lab experiments. For example, DCFU is a synthetic compound and may not accurately reflect the properties of naturally occurring compounds. Additionally, the effects of DCFU may vary depending on the specific experimental conditions used.
Orientations Futures
There are a number of potential future directions for research on DCFU. One area of interest is the use of DCFU as a treatment for Alzheimer's disease. Further research is needed to fully understand the mechanism of action of DCFU and its potential therapeutic effects. Additionally, there is potential for the use of DCFU in the development of new herbicides and water treatment agents. Further research is needed to explore these potential applications of DCFU.
Méthodes De Synthèse
DCFU can be synthesized through a multistep reaction process. The first step involves the reaction of 2,3-dichlorophenyl isocyanate with tetrahydro-2-furanol to form the intermediate N-(2,3-dichlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]carbamide. This intermediate is then treated with a reducing agent to yield the final product, DCFU.
Applications De Recherche Scientifique
DCFU has been extensively studied for its potential applications in various fields such as agriculture, medicine, and environmental science. In agriculture, DCFU has been shown to have herbicidal properties and can be used as a selective herbicide to control weeds in crops. In medicine, DCFU has been studied for its potential use as an antitumor agent and as a treatment for Alzheimer's disease. In environmental science, DCFU has been studied for its potential use as a water treatment agent to remove pollutants from water sources.
Propriétés
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[1-(oxolan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2/c1-8(11-6-3-7-19-11)16-13(18)17-10-5-2-4-9(14)12(10)15/h2,4-5,8,11H,3,6-7H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVABLQMOINPMSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-dimethyl-N-{2-[methyl(methylsulfonyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5345419.png)
![2-methyl-4-(4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5345439.png)
![N-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5345447.png)
![3-methyl-1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}piperidin-3-ol](/img/structure/B5345454.png)
![2-(1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-yl)propan-2-ol](/img/structure/B5345464.png)
![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5345477.png)
![N-[1-(4-methoxy-3-methylphenyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5345482.png)
![N-ethyl-N-(2-hydroxyethyl)-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B5345484.png)


![N-{3-[(2-methylbenzyl)thio]propyl}methanesulfonamide](/img/structure/B5345510.png)

![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-phenylacetamide](/img/structure/B5345523.png)
![1-(4-chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5345532.png)